molecular formula C23H28N6O9 B14779820 Thalidomide-O-acetamido-PEG3-C2-azide

Thalidomide-O-acetamido-PEG3-C2-azide

Cat. No.: B14779820
M. Wt: 532.5 g/mol
InChI Key: LPOYGZDPGIZIFJ-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-PEG3-C2-azide is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes small molecules to induce the degradation of specific target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG3-C2-azide involves several steps:

    Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.

    PEG Linker Attachment: A PEG3 linker is then attached to the modified thalidomide.

    Azide Introduction: Finally, an azide group is introduced at the terminal end of the PEG linker.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-PEG3-C2-azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thalidomide-O-acetamido-PEG3-C2-azide has a wide range of applications in scientific research:

Mechanism of Action

Thalidomide-O-acetamido-PEG3-C2-azide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-acetamido-PEG3-C2-azide is unique due to its azide group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable tool in the development of PROTACs and other bioconjugation applications .

Properties

Molecular Formula

C23H28N6O9

Molecular Weight

532.5 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C23H28N6O9/c24-28-26-7-9-36-11-13-37-12-10-35-8-6-25-19(31)14-38-17-3-1-2-15-20(17)23(34)29(22(15)33)16-4-5-18(30)27-21(16)32/h1-3,16H,4-14H2,(H,25,31)(H,27,30,32)

InChI Key

LPOYGZDPGIZIFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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